Boc-2-Abz-OH
Overview
Description
Boc-2-Abz-OH, also known as this compound, is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237,25 g/mole. The purity is usually 95%.
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Scientific Research Applications
The ortho-aminobenzoic acid (Abz) group in Boc-2-Abz-OH is extensively used as a fluorescent marker for peptides, which are substrates in the study of proteolytic enzymes. This usage is based on the observed direct correlation between fluorescence intensity and enzyme activity. However, an unusual behavior in the fluorescence properties of this group was noted when it is directly bound to proline, leading to potential misinterpretation of enzyme activity (Hirata et al., 2004).
Further investigation into this phenomenon using NMR, fluorescence, and X-ray diffraction studies of this compound and its derivatives revealed the formation of pyrrolobenzodiazepine-5,11-dione under certain conditions. This formation suggests a specific non-radiative deactivation process caused by the amidation of the Abz carboxyl group with proline or similar secondary amines, impacting the fluorescence quantum yield of Abz (Hirata et al., 2006).
In another application, this compound derivatives were used to study the conformation of small Anthranilic-Acid-Proline peptides in crystals and solutions. This research contributes to the understanding of peptide conformations and their interactions, crucial for designing effective peptides and peptidomimetics (Feigel et al., 1990).
Additionally, this compound has been utilized in the fabrication of various BOC (Bismuth Oxycarbonate)-based photocatalysts, demonstrating its potential in fields like healthcare, photocatalysis, and supercapacitors (Ni et al., 2016).
Mechanism of Action
Target of Action
Boc-2-Abz-OH is a synthetic compound used in peptide synthesis . Its primary target is the amino group of peptides, where it acts as a protecting group .
Mode of Action
The compound works by attaching to the amino group of peptides through a process known as Boc protection . This process involves the formation of a carbamate linkage between the Boc group of this compound and the amino group of the peptide . This protects the amino group from unwanted reactions during peptide synthesis .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is peptide synthesis . During this process, this compound plays a crucial role in protecting the amino groups of peptides, ensuring that peptide bonds form at the correct locations .
Pharmacokinetics
Its stability, reactivity, and solubility are critical for its role in peptide synthesis .
Result of Action
The result of this compound’s action is the successful synthesis of peptides with the correct sequence and structure . By protecting amino groups during synthesis, this compound helps prevent unwanted side reactions, ensuring the production of the desired peptide .
Action Environment
The action of this compound is influenced by various environmental factors, including temperature, pH, and the presence of other reagents . For instance, this compound is typically used in peptide synthesis under controlled laboratory conditions, where these factors can be carefully regulated to optimize its performance .
Biochemical Analysis
Biochemical Properties
Boc-2-Abz-OH plays a significant role in biochemical reactions, particularly in peptide synthesis . It reacts with amines to give N-tert-butoxycarbonyl or Boc derivatives . These carbamate derivatives do not behave as amines, which allows certain subsequent transformations to occur that would be incompatible with the amine functional group .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its reaction with amines to form Boc derivatives . This process involves the formation of carbamate derivatives, which do not behave as amines, thereby allowing for certain subsequent transformations .
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 153-156°C .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGHHEDJDSLEKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399169 | |
Record name | Boc-2-Abz-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68790-38-5 | |
Record name | Boc-2-Abz-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.